REACTION_CXSMILES
|
C([CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12])#N.[NH3:13]>C(O)C.[Ni]>[NH2:13][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12]
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Name
|
|
Quantity
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5.6 g
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Type
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reactant
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Smiles
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C(#N)COC1=C(C=CC=C1)OC
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Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
|
N
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
1.4 g
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Type
|
catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CONCENTRATION
|
Details
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concentrated under reduced pressure
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Type
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WASH
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Details
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washed with 1.2 M HCl
|
Type
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ADDITION
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Details
|
with careful addition of solid KOH
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Type
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EXTRACTION
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Details
|
the alkaline solution extracted with ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCOC1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.99 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |